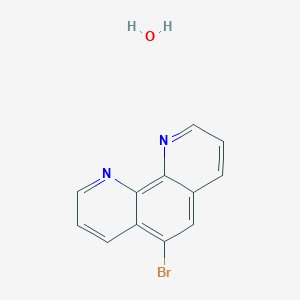
5-溴-1,10-菲咯啉一水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1,10-phenanthroline Monohydrate is a brominated derivative of 1,10-phenanthroline . It is an aromatic nitrogen heterocycle that may be used as a chelating agent in the preparation of metal-chelate complexes . It is useful to study the DNA-protein interactions due to its nuclease activity .
Molecular Structure Analysis
The molecular formula of 5-bromo-1,10-phenanthroline Monohydrate is C12H9BrN2O . The molecular weight is 259.10 g/mol . The InChIKey is GWKGPQCKIBRXGW-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br .Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-1,10-phenanthroline Monohydrate is 259.10 g/mol . It has a XLogP3-AA value of 3.1 , indicating its lipophilicity. It has 2 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area is 25.8 Ų .科学研究应用
溴化 1,10-菲咯啉的合成
该化合物在溴化 1,10-菲咯啉的合成中起着至关重要的作用 . 在 SCl2 和吡啶存在下,1,10-菲咯啉一水合物的溴化反应会产生溴化化合物 .
溴化反应的催化剂
5-溴-1,10-菲咯啉一水合物充当 1,10-菲咯啉溴化反应的催化剂 . 该过程以前只能通过复杂的多步和繁琐的 Skraup 合成方法实现 .
DNA-蛋白质相互作用的研究
该化合物由于其核酸酶活性,可用于研究 DNA-蛋白质相互作用 .
氧化还原指示剂
5-溴-1,10-菲咯啉一水合物用作氧化还原指示剂 . 它有助于确定溶液中化学物质的氧化态。
银的光度测定法
该化合物用作银光度测定法试剂 . 该测定法用于测定样品中银的浓度。
螯合配体
5-溴-1,10-菲咯啉一水合物充当 Fe、Pd 和 V 测定的螯合配体 . 它与这些金属形成络合物,然后可以对其进行定量分析。
基质金属蛋白酶抑制剂
该化合物也充当基质金属蛋白酶抑制剂 . 基质金属蛋白酶是一类分解蛋白质的酶,参与许多生物过程,包括组织重塑和免疫反应。
p-共轭聚合物的制备
该化合物用于 p-共轭聚合物的制备 . 这些聚合物具有广泛的应用,包括有机发光二极管 (OLED)、太阳能电池和晶体管 .
作用机制
Target of Action
5-Bromo-1,10-phenanthroline Monohydrate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in bacterial resistance to antibiotics and bacterial chemotaxis respectively .
Mode of Action
The compound acts as a chelating ligand , binding to metal ions such as iron, palladium, and vanadium . This interaction can inhibit the activity of metalloproteases, enzymes that rely on metal ions for their function . When complexed with copper, it exhibits nuclease activity, which has been used to study DNA-protein interactions .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting metalloproteases, it can impact the breakdown of proteins in the cell . Its nuclease activity, when complexed with copper, can influence DNA-protein interactions, affecting gene expression and cellular function .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability and efficacy .
Result of Action
The inhibition of metalloproteases can prevent the breakdown of certain proteins, potentially altering cellular processes . The compound’s nuclease activity can lead to changes in DNA-protein interactions, potentially affecting gene expression and cellular function .
Action Environment
The action of 5-Bromo-1,10-phenanthroline Monohydrate can be influenced by various environmental factors. For instance, the presence of metal ions is crucial for its chelating activity . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy .
实验室实验的优点和局限性
The use of 5-bromo-1,10-phenanthroline Monohydrate in laboratory experiments has several advantages. It is a low-cost, water-soluble compound that is easy to synthesize and store. It is also a versatile compound that can be used in a variety of applications, including organic synthesis, catalytic reactions, and drug design. However, the use of 5-bromo-1,10-phenanthroline Monohydrate in laboratory experiments is not without its limitations. It is a highly toxic compound and should be handled with caution. In addition, its solubility in water is limited, and it is not suitable for use in aqueous solutions.
未来方向
The use of 5-bromo-1,10-phenanthroline Monohydrate in scientific research is an active area of research. In the future, 5-bromo-1,10-phenanthroline Monohydrate may be used to develop more efficient catalysts for organic synthesis, more effective inhibitors of enzymes and proteins, and more sensitive fluorescent probes for imaging biological systems. In addition, 5-bromo-1,10-phenanthroline Monohydrate may be used to develop new drugs and novel fluorescent dyes for imaging living cells. Finally, 5-bromo-1,10-phenanthroline Monohydrate may be used to develop new fluorescent indicators for the detection of metal ions, such as copper and iron.
合成方法
The synthesis of 5-bromo-1,10-phenanthroline Monohydrate is a two-step process. First, 5-bromo-1,10-phenanthroline (5-BP) is synthesized by reacting 2-bromo-3-methylpyridine with benzaldehyde in the presence of a base. The second step involves the addition of one mole of water to the reaction mixture, which results in the formation of 5-bromo-1,10-phenanthroline Monohydrate.
安全和危害
1,10-Phenanthroline monohydrate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
生化分析
Biochemical Properties
5-Bromo-1,10-phenanthroline Monohydrate has been found to interact with various biomolecules. It is known to chelate iron, zinc, and other divalent metals . This property allows it to act as a metalloprotease inhibitor, affecting the activity of enzymes that require these metals for their function .
Cellular Effects
The effects of 5-Bromo-1,10-phenanthroline Monohydrate on cells are largely due to its interactions with metal ions and enzymes. For instance, when complexed with copper, it exhibits nuclease activity, which has been utilized to study DNA-protein interactions . This suggests that it may influence gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Bromo-1,10-phenanthroline Monohydrate exerts its effects through binding interactions with biomolecules. As a metalloprotease inhibitor, it can inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
Given its ability to chelate divalent metals, it may interact with enzymes or cofactors in various metabolic pathways .
属性
IUPAC Name |
5-bromo-1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTKUSYSKOIISY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

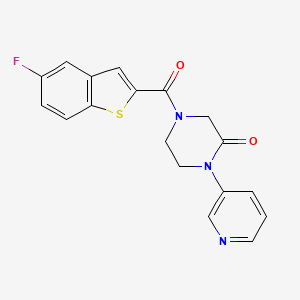

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2393920.png)
![N-methyl-2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2393925.png)
![1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2393927.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate](/img/structure/B2393929.png)
![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)
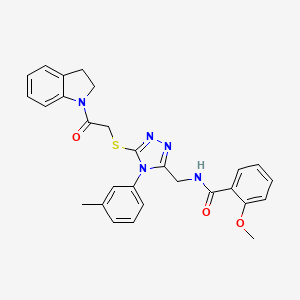
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)
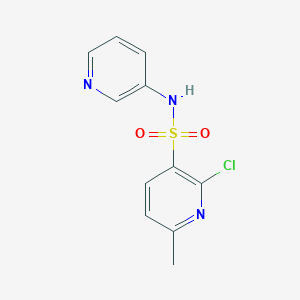
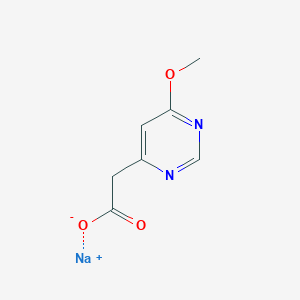
![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)
